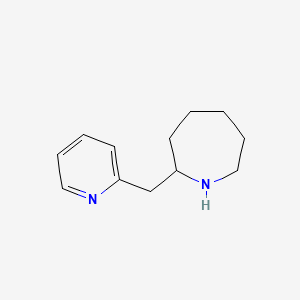

2-(Pyridin-2-ylmethyl)azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

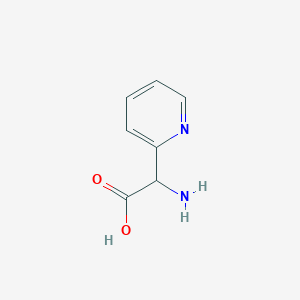

2-(Pyridin-2-ylmethyl)azepane is a compound that falls within the category of azepanes, which are seven-membered heterocyclic compounds containing a nitrogen atom. This particular azepane derivative is characterized by the presence of a pyridin-2-ylmethyl substituent, which may influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of azepane derivatives can be achieved through various synthetic routes. One such method involves the ruthenium-catalyzed, heteroatom-directed α-C-H activation/cross-coupling of cyclic enamides with boronic acids, which allows for the regiocontrolled synthesis of azepane derivatives . Another approach is the ring expansion of 2-alkenylazetidinium salts, which can lead to substituted azepanes with high chemoselectivity . Additionally, the generation and alkylation of aziridin-2-yl anions followed by ring-expansion protocols can be used to synthesize functionalized azepanes .

Molecular Structure Analysis

The molecular structure of azepane derivatives can be complex and is often elucidated using X-ray structure analyses. For instance, the synthesis of pyrido[2,3-b]azepines involves a sequence of reactions that ultimately yield highly fluorescent heterocycles, whose structure can be confirmed by X-ray analysis . The molecular structure of azepanes can also be influenced by the stereochemistry of intermediates, as seen in the synthesis of enantiomerically pure azepanes from 2-alkenylazetidinium salts .

Chemical Reactions Analysis

Azepane derivatives can participate in a variety of chemical reactions. For example, the base-promoted cascade reactions of chromones with pyridinium ylides can lead to chromeno[2,3-d]azepine derivatives . Additionally, azepanes can be synthesized through cycloaddition reactions, such as the [3+2] cycloaddition of 2-azaallyl anions with alkenes . The reactivity of azepane derivatives can also be harnessed in ring-expansion-carbonylation reactions of 2-vinylazetidines to produce tetrahydroazepinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepane derivatives can vary widely. For example, the density, viscosity, vapor pressure, melting point, and flash point of a liquid propellant azepane derivative were measured and analyzed using various methods, including regression analysis and Differential Scanning Calorimetry (DSC) . These properties are crucial for the practical application of azepane derivatives in different fields, such as materials science and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Significance of Azepane-Based Motifs

Azepane-based compounds, including those with 2-(Pyridin-2-ylmethyl)azepane motifs, have demonstrated diverse pharmacological properties and are crucial in the discovery of new therapeutic agents. These compounds exhibit structural diversity and have been a focal point in medicinal chemistry for the development of less toxic, cost-effective, and highly active analogs. Over 20 azepane-based drugs have received FDA approval, indicating their wide application in treating various diseases. The applications span across treating cancer, tuberculosis, Alzheimer's disease, and microbial infections, alongside roles as histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and other varied therapeutic areas. These developments are supported by structure-activity relationship (SAR) and molecular docking studies, underlining the compound's adaptability and potential in drug discovery (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).

Chemical and Structural Variability

2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, compounds related to 2-(Pyridin-2-ylmethyl)azepane, demonstrate fascinating chemical and structural variability. This variability spans the spectrum of their preparation procedures, properties, and complex compounds, inclusive of their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activities. A comprehensive review of these aspects can reveal gaps and potential areas of interest for further investigation (Boča, Jameson, & Linert, 2011).

Medicinal and Chemosensing Applications

Pyridine derivatives, including 2-(Pyridin-2-ylmethyl)azepane, are pivotal in various fields such as medicinal chemistry and chemosensing applications. They exhibit a range of biological activities and are used in clinical applications. Their increasing importance in modern medicinal applications is notable, and their high affinity for various ions and neutral species makes them effective chemosensors for different species detection in environmental, agricultural, and biological samples (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015), (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).

Zukünftige Richtungen

- Drug Development : Consider its potential as a novel anti-fibrotic agent based on its inhibitory effects on collagen expression .

: Gu, Y.-F., Zhang, Y., Yue, F.-L., Li, S.-T., Zhang, Z.-Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. DOI: 10.3390/molecules25225226

Eigenschaften

IUPAC Name |

2-(pyridin-2-ylmethyl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-6-11(13-8-4-1)10-12-7-3-5-9-14-12/h3,5,7,9,11,13H,1-2,4,6,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMACVRBAKZRSSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398253 |

Source

|

| Record name | 2-(pyridin-2-ylmethyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-ylmethyl)azepane | |

CAS RN |

527674-23-3 |

Source

|

| Record name | 2-(pyridin-2-ylmethyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)